molecular formula C17H19N3O2 B2995751 N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide CAS No. 2034470-58-9

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide

Cat. No.: B2995751
CAS No.: 2034470-58-9
M. Wt: 297.358
InChI Key: QSYJVBQTQZJHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the RIP1 kinase . RIP1 kinase plays a crucial role in the regulation of cell survival and death, making it a significant target for therapeutic interventions.

Mode of Action

The compound is designed to inhibit the activity of RIP1 kinase . By binding to the kinase, it prevents the enzyme from performing its function, thereby disrupting the biochemical processes that depend on this enzyme.

Pharmacokinetics

It is mentioned that the compound possesses moderate rip1 kinase inhibitory activity and p-gp mediated efflux , which could influence its bioavailability and distribution within the body.

Properties

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(11-13-5-2-1-3-6-13)18-9-10-20-17(22)12-14-7-4-8-15(14)19-20/h1-3,5-6,12H,4,7-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYJVBQTQZJHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.